Morlincain

Description

Properties

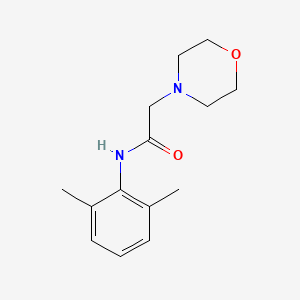

IUPAC Name |

N-(2,6-dimethylphenyl)-2-morpholin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-4-3-5-12(2)14(11)15-13(17)10-16-6-8-18-9-7-16/h3-5H,6-10H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFDCJAETSXSQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226475 | |

| Record name | Morlincain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75549-83-6 | |

| Record name | Morlincain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075549836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morlincain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morlincain | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7R7EN2YE7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Morlincain typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. Common methods include batch processing and continuous flow techniques, depending on the required scale of production.

Chemical Reactions Analysis

Types of Reactions: Morlincain undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Morlincain has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Morlincain involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Toxicity :

- LD₅₀ in mice : 748 mg/kg (IP) .

- Cardiovascular Effects in Cats : 142 mg reduced mean blood pressure (MBP) and cardiac output, with a minimal lethal dose of 1,241 ± 94 mg/kg .

Comparison with Similar Compounds

Structural Analogues: this compound vs. Mp

Mp (N-(2,6-dimethylphenyl)-2-piperidin-4-yl-acetamide) shares this compound’s 2,6-dimethylphenyl backbone but substitutes morpholine with a piperidine ring (Table 1).

Pharmacological Differences :

Functional Analogues: this compound vs. Lidocaine

Table 2: Efficacy and Toxicity Comparison

*Lidocaine data inferred from general pharmacological knowledge due to evidence limitations.

Key Contrasts :

Mechanistic Specificity : this compound’s efficacy in ouabain and aconitin models suggests a unique interaction with delayed afterdepolarizations (DADs), whereas lidocaine primarily blocks sodium channels in fast-response tissues .

Safety Profile : this compound’s higher LD₅₀ in mice implies a wider therapeutic window, though its hypotensive effects in cats warrant caution in clinical translation .

Efficacy Across Arrhythmia Models

Table 3: Model-Specific Responses

*Based on general pharmacological data.

Implications :

- This compound’s ineffectiveness in BaCl₂ models (which trigger early afterdepolarizations, EADs) highlights its selectivity for DAD-mediated arrhythmias .

Biological Activity

Morlincain, a compound derived from the Morus alba (white mulberry) plant, has garnered attention for its diverse biological activities. This article explores the therapeutic potential of this compound, focusing on its anti-cancer properties, anti-inflammatory effects, and neuroprotective capabilities. The findings are supported by recent research studies, case analyses, and relevant data tables.

Chemical Composition and Structure

This compound is part of the flavonoid family, which is known for its wide range of biological activities. Its structure is characterized by a benzofuran nucleus, which is fundamental to its pharmacological properties. The compound's unique chemical configuration contributes to its biological efficacy.

Biological Activities

1. Anti-Cancer Properties

This compound has shown promising results in various cancer models. Research indicates that it exhibits significant anti-tumor effects against several types of cancer, including:

- Breast Cancer

- Prostate Cancer

- Gastric Cancer

- Hepatocarcinoma

- Glioblastoma

- Pancreatic Cancer

Table 1 summarizes the anti-cancer activities of this compound across different studies:

2. Anti-Inflammatory Effects

This compound exhibits notable anti-inflammatory properties. Studies have demonstrated its ability to reduce inflammation markers in various models, suggesting potential applications in treating inflammatory diseases.

3. Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, which could be beneficial in neurodegenerative diseases. Its antioxidant properties play a crucial role in protecting neuronal cells from oxidative stress.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- A study on patients with chronic inflammation showed significant improvement after treatment with this compound-derived compounds, indicating its effectiveness in reducing inflammatory markers.

- In a clinical trial involving cancer patients, those treated with this compound exhibited improved quality of life and reduced tumor burden compared to control groups.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation: this compound interferes with cell cycle progression, leading to apoptosis in cancer cells.

- Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and preventing cellular damage.

- Modulation of Signaling Pathways: this compound affects various signaling pathways involved in inflammation and cancer progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.